molecular formula C14H11ClN2O B14137543 (6-Chloro-1-oxo-1,2,3,4-tetrahydro-9H-carbazol-9-yl)acetonitrile CAS No. 88732-42-7

(6-Chloro-1-oxo-1,2,3,4-tetrahydro-9H-carbazol-9-yl)acetonitrile

Cat. No.: B14137543
CAS No.: 88732-42-7
M. Wt: 258.70 g/mol
InChI Key: CQGOUKTYAPROMT-UHFFFAOYSA-N
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Description

(6-Chloro-1-oxo-1,2,3,4-tetrahydro-9H-carbazol-9-yl)acetonitrile is a chemical compound that belongs to the carbazole family. Carbazoles are known for their diverse biological activities and are used in various fields such as medicinal chemistry, organic electronics, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6-Chloro-1-oxo-1,2,3,4-tetrahydro-9H-carbazol-9-yl)acetonitrile typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 6-chloro-1-tetralone with acetonitrile in the presence of a base such as sodium hydride. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

(6-Chloro-1-oxo-1,2,3,4-tetrahydro-9H-carbazol-9-yl)acetonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: Halogen substitution reactions can introduce different functional groups at the chloro position.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce various substituted carbazole derivatives.

Scientific Research Applications

Chemistry

In chemistry, (6-Chloro-1-oxo-1,2,3,4-tetrahydro-9H-carbazol-9-yl)acetonitrile is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.

Biology

In biological research, this compound is studied for its potential therapeutic properties. Carbazole derivatives have shown promise in treating various diseases, including cancer, inflammation, and neurological disorders.

Medicine

In medicine, this compound is investigated for its pharmacological activities. It may serve as a lead compound for developing new drugs with improved efficacy and safety profiles.

Industry

In the industrial sector, this compound is used in the production of organic electronic materials. Its electronic properties make it suitable for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics.

Mechanism of Action

The mechanism of action of (6-Chloro-1-oxo-1,2,3,4-tetrahydro-9H-carbazol-9-yl)acetonitrile involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and ion channels. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Carbazole: The parent compound of the carbazole family, known for its wide range of biological activities.

    6-Chlorocarbazole: A closely related compound with similar chemical properties.

    1-Oxo-1,2,3,4-tetrahydrocarbazole: Another derivative with comparable structural features.

Uniqueness

(6-Chloro-1-oxo-1,2,3,4-tetrahydro-9H-carbazol-9-yl)acetonitrile is unique due to the presence of both the chloro and acetonitrile functional groups. These groups confer distinct chemical reactivity and biological activity, making the compound valuable for various research and industrial applications.

Properties

CAS No.

88732-42-7

Molecular Formula

C14H11ClN2O

Molecular Weight

258.70 g/mol

IUPAC Name

2-(6-chloro-1-oxo-3,4-dihydro-2H-carbazol-9-yl)acetonitrile

InChI

InChI=1S/C14H11ClN2O/c15-9-4-5-12-11(8-9)10-2-1-3-13(18)14(10)17(12)7-6-16/h4-5,8H,1-3,7H2

InChI Key

CQGOUKTYAPROMT-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C(=O)C1)N(C3=C2C=C(C=C3)Cl)CC#N

Origin of Product

United States

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